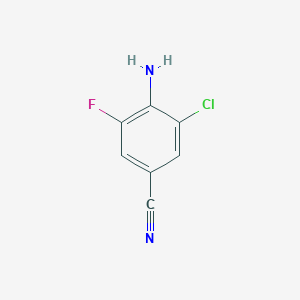

4-Amino-3-chloro-5-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-chloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAFIBAPFADXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-3-chloro-5-fluorobenzonitrile CAS number and properties

An In-Depth Technical Guide to 4-Amino-3-chloro-5-fluorobenzonitrile (CAS: 1147558-43-7): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a halogenated and aminated benzonitrile derivative that has emerged as a significant building block in synthetic and medicinal chemistry. Its unique substitution pattern—featuring an electron-donating amino group and electron-withdrawing fluorine, chlorine, and nitrile moieties—creates a molecule with versatile reactivity and significant potential for creating complex molecular architectures. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable intermediate in the synthesis of high-value compounds, particularly in the agrochemical and pharmaceutical industries.[1][2]

The presence of both fluorine and chlorine atoms is particularly noteworthy for drug development professionals. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The chlorine atom provides an additional site for modification and can influence the electronic properties of the aromatic ring. This guide, intended for researchers and drug development scientists, provides a comprehensive overview of the core properties, synthesis, characterization, and potential applications of this versatile compound.

Physicochemical and Structural Properties

The properties of this compound are dictated by its molecular structure. The nitrile and halogen groups are strongly electron-withdrawing, while the amino group is a powerful electron-donating group. This electronic push-pull system influences the molecule's reactivity in synthetic transformations such as nucleophilic and electrophilic aromatic substitutions.

| Property | Value | Source(s) |

| CAS Number | 1147558-43-7 | [4][5][6][7][8] |

| Molecular Formula | C₇H₄ClFN₂ | [4][6] |

| Molecular Weight | 170.57 g/mol | [4][6] |

| Appearance | Orange or Beige Solid | [7] |

| Boiling Point | 252.6 ± 40.0 °C (Predicted) | [7] |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [7] |

| Storage | 2-8°C, Sealed in dry, Protect from light | [7][9] |

Synthesis and Mechanistic Insights

The preparation of this compound is most commonly achieved through the electrophilic chlorination of an appropriately substituted aniline precursor. The choice of starting material and chlorinating agent is critical to achieving high yield and regioselectivity.

Experimental Protocol: Synthesis from 3-Fluoro-4-aminobenzonitrile

This procedure is adapted from established methods for the halogenation of activated aromatic rings.[7]

-

Reagent Preparation : In a suitable reaction vessel, dissolve 3-fluoro-4-aminobenzonitrile (1 equivalent) in acetonitrile (to a concentration of approx. 0.24 M).

-

Addition of Chlorinating Agent : Add N-chlorosuccinimide (NCS) (1.5 equivalents) to the solution. The use of NCS is advantageous as it is a mild and effective source of electrophilic chlorine, minimizing over-chlorination and side reactions on the activated aniline ring.

-

Reaction Conditions : Heat the reaction mixture to 85 °C and stir for 5 hours. The elevated temperature is necessary to facilitate the electrophilic aromatic substitution.

-

Work-up : Upon completion (monitored by TLC or LC-MS), cool the mixture and remove the solvent by rotary evaporation.

-

Extraction : Partition the resulting residue between ethyl acetate and a 5% aqueous sodium hydroxide solution. The basic wash removes unreacted NCS and succinimide byproducts.

-

Purification : Wash the organic phase sequentially with 5% sodium hydroxide solution and saturated brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation : The final product, this compound, is typically obtained as a beige solid in high yield (approx. 88%).[7]

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

Spectroscopic Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques. The following are expected spectral features based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Two distinct signals in the aromatic region, likely appearing as doublets or triplets due to coupling with the fluorine atom. A broad singlet for the -NH₂ protons. A known ¹H NMR spectrum in CDCl₃ shows signals at δ 7.41 (t, J=6Hz, 1H), 7.24 (dd, J=1.8,10.2Hz, 1H), and 4.66 (s, 2H).[7] |

| ¹³C NMR | Signals for seven distinct carbon atoms. The carbon bearing the nitrile group will be significantly downfield. Carbons attached to F and Cl will show characteristic shifts and C-F coupling. |

| FT-IR (cm⁻¹) | Strong, sharp absorption around 2220-2240 cm⁻¹ for the C≡N stretch. Two bands in the 3300-3500 cm⁻¹ region for the N-H stretches of the primary amine. Absorptions corresponding to C-F and C-Cl bonds in the fingerprint region. |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight (170.57). A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |

Applications in Drug Discovery and Organic Synthesis

While specific FDA-approved drugs containing the this compound core are not publicly documented, its utility lies in its role as a versatile intermediate. Its structural analogues are pivotal in synthesizing potent bioactive molecules.[1]

Building Block for Kinase Inhibitors

Substituted benzonitriles are core components of numerous kinase inhibitors used in oncology. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The halogenated aromatic ring can be further functionalized, for instance, via Suzuki or Buchwald-Hartwig cross-coupling reactions, to build out the molecular scaffold and target specific pockets within the enzyme. Derivatives of similar compounds have shown promise as kinase inhibitors, effectively inhibiting cancer cell proliferation.[1]

Precursor for Antibacterial Agents

Halogenated anilines are key precursors in the synthesis of quinolone and fluoroquinolone antibiotics.[1] The amino group of this compound can be used to construct the core quinolone ring system, while the fluorine and chlorine atoms can enhance the antibacterial activity and pharmacokinetic profile of the final drug molecule.[1]

Intermediate in Agrochemicals

Similar to its role in pharmaceuticals, this compound serves as an intermediate in the production of advanced herbicides and pesticides.[2] The specific halogenation pattern can contribute to the biological efficacy and selectivity of the final agrochemical product.

Potential Synthetic Pathways

Caption: Potential applications of the core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive toxicology report is not available, data from structurally related aminobenzonitriles suggest the following precautions.

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Limit all unnecessary personal contact and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[10][11]

-

Hazards : Based on related compounds, potential hazards include being harmful if swallowed, toxic in contact with skin, and causing skin and serious eye irritation.[12][13]

-

Storage : Store in original, tightly sealed containers in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][10] Recommended storage temperature is between 2-8°C.[7][9]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS: 1147558-43-7) is a highly functionalized synthetic building block with significant potential for researchers in drug discovery, agrochemicals, and materials science. Its distinct combination of reactive sites and modulating substituents (F, Cl) provides a robust platform for generating novel and complex molecules. Understanding its core properties, synthetic pathways, and handling requirements is essential for leveraging its full potential in the laboratory.

References

- 1. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound | 1147558-43-7 [m.chemicalbook.com]

- 6. This compound - CAS:1147558-43-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound CAS#: 1147558-43-7 [chemicalbook.com]

- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. covethouse.eu [covethouse.eu]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. 4-Amino-3-fluorobenzonitrile | C7H5FN2 | CID 2756431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Amino-3-chlorobenzonitrile | C7H5ClN2 | CID 519896 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3-chloro-5-fluorobenzonitrile: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Amino-3-chloro-5-fluorobenzonitrile, a halogenated aromatic nitrile that has emerged as a valuable building block for researchers, medicinal chemists, and drug development professionals. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecular architectures with significant therapeutic potential. This document will delve into the molecular structure, physicochemical properties, synthetic pathways, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted benzene ring with the molecular formula C₇H₄ClFN₂.[1][2] The strategic placement of an amino group, a nitrile moiety, and two different halogen atoms (chloro and fluoro) on the aromatic ring imparts a unique combination of electronic and steric properties that are highly sought after in medicinal chemistry.

The molecular weight of this compound is 170.57 g/mol .[1][2] The presence of the electron-withdrawing nitrile and halogen groups, along with the electron-donating amino group, creates a distinct electronic environment that influences its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1147558-43-7 | [1][3][4][5] |

| Molecular Formula | C₇H₄ClFN₂ | [1][3] |

| Molecular Weight | 170.57 g/mol | [1][3] |

| Synonym | 2-Chloro-4-cyano-6-fluoroaniline | [3] |

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Synthesis and Spectroscopic Characterization

Postulated Synthetic Protocol

A likely synthetic pathway would be the chlorination of 4-amino-3-fluorobenzonitrile. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the nitrile group, the incoming electrophile would be directed to the ortho positions. The fluorine atom at position 3 would sterically hinder substitution at position 2, making position 5 the most likely site for chlorination.

Experimental Protocol: Electrophilic Chlorination

-

Dissolution: Dissolve 4-amino-3-fluorobenzonitrile (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Chlorinating Agent: Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1-1.2 equivalents) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a solution of sodium bisulfite. Neutralize the mixture with a base like sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

- 1. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1147558-43-7 [m.chemicalbook.com]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-3-chloro-5-fluorobenzonitrile

Introduction

4-Amino-3-chloro-5-fluorobenzonitrile is a substituted benzonitrile derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-donating (amino) and electron-withdrawing (chloro, fluoro, nitrile) groups, imparts specific reactivity and properties, making it a valuable building block in the synthesis of complex bioactive molecules.

Molecular Structure and Spectroscopic Predictions

The foundational step in interpreting any spectral data is a thorough understanding of the molecule's structure. The arrangement of atoms and functional groups in this compound dictates its interaction with different forms of electromagnetic radiation.

The Strategic Utility of 4-Amino-3-chloro-5-fluorobenzonitrile in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Abstract

The intricate dance of medicinal chemistry often hinges on the strategic selection of molecular scaffolds that serve as versatile springboards for the synthesis of novel therapeutic agents. 4-Amino-3-chloro-5-fluorobenzonitrile, a halogenated aminobenzonitrile, has emerged as a building block of significant interest, offering a unique combination of reactive handles and modulatory substituents. This guide provides an in-depth exploration of the potential applications of this compound, delving into its synthetic utility, the rationale behind its incorporation into drug candidates, and its role in the development of targeted therapies. We will examine its application in the creation of TRPV4 antagonists, aminopurine-based kinase inhibitors for oncology, and its prospective role in the design of Janus kinase (JAK) inhibitors for inflammatory diseases, supported by detailed synthetic protocols and mechanistic insights.

Introduction: The Physicochemical Appeal of a Polysubstituted Scaffold

This compound (CAS: 1147558-43-7) is a deceptively simple aromatic compound whose true value lies in the strategic placement of its functional groups. The interplay of the electron-donating amino group and the electron-withdrawing nitrile, chloro, and fluoro substituents creates a nuanced electronic profile that influences both its reactivity and its potential interactions with biological targets.

-

Amino Group: Serves as a primary nucleophile, readily undergoing acylation, alkylation, and diazotization, providing a key attachment point for diverse molecular fragments. It can also act as a hydrogen bond donor, crucial for anchoring a molecule within a protein's binding site.

-

Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocycles. Its linear geometry and ability to act as a hydrogen bond acceptor also contribute to its pharmacophoric potential.

-

Halogen Substituents (Chloro and Fluoro): The presence of both chlorine and fluorine is a hallmark of modern medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity by participating in specific interactions, and modulate the pKa of nearby functional groups. The chlorine atom offers an additional point for modulation and can contribute to binding through halogen bonding. This dual halogenation pattern provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.

The strategic positioning of these groups on the benzonitrile core makes this compound a privileged starting material for library synthesis and lead optimization campaigns.

Synthesis of the Core Scaffold

The efficient synthesis of this compound is a critical first step in its application. A common and effective method involves the electrophilic chlorination of 4-amino-3-fluorobenzonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-amino-3-fluorobenzonitrile

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (ACN)

-

5% Sodium Hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of 4-amino-3-fluorobenzonitrile (1 equivalent) and N-chlorosuccinimide (1 to 1.5 equivalents) in acetonitrile is prepared.[1]

-

The reaction mixture is stirred at an elevated temperature (e.g., 85-86°C) for several hours.[1][2]

-

The progress of the reaction is monitored by a suitable analytical technique, such as LC-MS. If the reaction is incomplete, additional NCS may be added.[2]

-

Upon completion, the reaction mixture is partially concentrated under reduced pressure.

-

The residue is partitioned between an organic solvent, such as ethyl acetate, and an aqueous base, like 5% NaOH.[2]

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

The crude this compound can be further purified by standard techniques such as column chromatography or recrystallization.

References

The Enduring Versatility of Substituted Benzonitriles: A Technical Guide for Researchers and Drug Development Professionals

Substituted benzonitriles, organic compounds featuring a cyano group attached to a benzene ring bearing additional functional groups, represent a cornerstone in modern synthetic chemistry and drug discovery. Their intrinsic electronic properties and the reactivity of the nitrile moiety make them exceptionally versatile building blocks for a vast array of functional molecules. This technical guide provides an in-depth exploration of the synthesis, applications, and characterization of substituted benzonitrile derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.

The Strategic Importance of the Benzonitrile Scaffold

The benzonitrile core is a privileged structure in medicinal chemistry and materials science due to a confluence of advantageous properties. The nitrile group, with its strong electron-withdrawing nature, profoundly influences the electronic landscape of the benzene ring, modulating its reactivity and facilitating key molecular interactions with biological targets.[1] This functional group is also metabolically stable and can act as a bioisostere for other polar groups, enhancing the pharmacokinetic profiles of drug candidates.[2][3]

The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, including lipophilicity, which is a critical parameter in drug design.[4] This ability to systematically modify the benzonitrile scaffold empowers chemists to optimize compounds for specific biological activities or material properties.

Synthetic Strategies for Accessing Substituted Benzonitriles

The efficient synthesis of substituted benzonitriles is paramount for their application in research and development. Several classical and modern synthetic methodologies are employed, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and functional group tolerance.

Classical Approaches: Sandmeyer and Rosenmund-von Braun Reactions

The Sandmeyer Reaction stands as a venerable and widely utilized method for the introduction of a nitrile group onto an aromatic ring.[5] This reaction proceeds via the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt.[6][7][8]

Experimental Protocol: Synthesis of 4-Nitrobenzonitrile via the Sandmeyer Reaction [6]

-

Step 1: Diazotization of 4-Nitroaniline. In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 4-nitroaniline in aqueous hydrochloric acid. Cool the suspension to 0-5 °C in an ice bath.

-

Step 2: Formation of the Diazonium Salt. Prepare a solution of sodium nitrite in deionized water. Add the sodium nitrite solution dropwise to the cooled suspension of 4-nitroaniline over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Step 3: Cyanation. In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Step 4: Reaction Completion and Work-up. After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Gently heat the mixture to approximately 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[6] Cool the reaction mixture and pour it onto crushed ice.

-

Step 5: Purification. Neutralize the mixture with a sodium bicarbonate solution to precipitate the crude product. Filter the precipitate using a Büchner funnel and wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization or column chromatography on silica gel.

The Rosenmund-von Braun Reaction offers an alternative route to aryl nitriles, typically involving the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures.[9][10][11][12] Modern modifications of this reaction have been developed to proceed under milder conditions and with catalytic amounts of copper.[9]

Modern Marvels: Palladium-Catalyzed Cyanation

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl nitriles, offering milder reaction conditions and superior functional group tolerance compared to classical methods.[4] These reactions typically involve the coupling of an aryl halide or triflate with a cyanide source, such as zinc cyanide or potassium hexacyanoferrate, in the presence of a palladium catalyst and a suitable ligand.[4][13]

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of Aryl Chlorides [4]

-

Step 1: Reaction Setup. To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O). If the aryl chloride is a solid, add it at this stage.

-

Step 2: Inert Atmosphere. Seal the tube with a Teflon-lined screw-cap septum, and then evacuate and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Step 3: Addition of Reagents. If the aryl chloride is a liquid, add it via syringe. Then, add dioxane and a degassed solution of potassium acetate in water.

-

Step 4: Reaction. Place the reaction tube in a preheated oil bath at the desired temperature (typically ≤ 100 °C) and stir for the required time (often as little as one hour).

-

Step 5: Work-up and Purification. After the reaction is complete, cool the mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Table 1: Comparison of Synthetic Methodologies for Substituted Benzonitriles

| Method | Typical Substrates | Reagents | Conditions | Advantages | Disadvantages |

| Sandmeyer Reaction | Aryl amines | NaNO₂, HCl, CuCN | 0-60 °C | Well-established, readily available starting materials | Stoichiometric copper, potential for side reactions |

| Rosenmund-von Braun | Aryl halides | CuCN | High temperatures (150-250 °C) | Direct cyanation of halides | Harsh conditions, stoichiometric copper, purification challenges |

| Palladium-Catalyzed | Aryl halides, triflates | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Mild temperatures (rt - 100 °C) | High functional group tolerance, catalytic metal usage | Cost of catalyst and ligands, sensitivity to air and moisture |

Applications of Substituted Benzonitriles in Drug Discovery

The benzonitrile moiety is a key pharmacophore in a multitude of approved drugs and clinical candidates, spanning a wide range of therapeutic areas.[1][2][14] The nitrile group can participate in crucial hydrogen bonding interactions, π-π stacking, and can also serve to block a metabolic site, thereby improving the drug's pharmacokinetic profile.[2][3]

Benzonitrile Derivatives as Enzyme Inhibitors

Many benzonitrile-containing drugs exert their therapeutic effects by inhibiting specific enzymes. The nitrile group can act as a key binding element, fitting into active sites and interacting with key amino acid residues.

Table 2: Examples of Benzonitrile-Containing Drugs and their Biological Targets

| Drug | Therapeutic Area | Target Enzyme | IC₅₀ / Activity |

| Letrozole | Breast Cancer | Aromatase | Potent and selective inhibitor |

| Citalopram | Depression | Serotonin Transporter (SERT) | Potent and selective inhibitor |

| Etravirine | HIV/AIDS | Non-nucleoside Reverse Transcriptase | Active against resistant strains |

| Anastrozole | Breast Cancer | Aromatase | Potent and selective inhibitor |

| Verapamil | Hypertension | L-type calcium channel | Blocks calcium influx |

| Tofacitinib | Rheumatoid Arthritis | Janus Kinase (JAK) | Potent inhibitor of JAK1 and JAK3 |

IC₅₀ values are dependent on the specific assay conditions and are not listed here to avoid misinterpretation. The table indicates the potent inhibitory activity of these compounds.

Diagram: Generalized Mechanism of Enzyme Inhibition by a Substituted Benzonitrile

Caption: Interaction of a substituted benzonitrile inhibitor with an enzyme active site.

Benzonitrile Derivatives in Agrochemicals

Substituted benzonitriles are also prominent in the agrochemical industry, particularly as herbicides.[15] Their mode of action often involves the disruption of essential biological processes in weeds.

For instance, bromoxynil and ioxynil are potent inhibitors of photosynthesis at the photosystem II level.[15] Dichlobenil, on the other hand, acts by inhibiting cellulose biosynthesis, a crucial process for plant cell wall formation.[15] The biotransformation of these herbicides in the environment is an active area of research, with studies showing that microorganisms can hydrolyze the nitrile group to the corresponding amide and carboxylic acid, which may alter the toxicity of the compound.[16][17][18]

Diagram: Generalized Metabolic Pathway of Benzonitrile Herbicides in Soil

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 10. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. Rosenmund-von Braun Synthesis [drugfuture.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step protocol for the synthesis of 4-Amino-3-chloro-5-fluorobenzonitrile

Application Note & Protocol

Topic: Step-by-Step Protocol for the Synthesis of 4-Amino-3-chloro-5-fluorobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring amino, chloro, fluoro, and nitrile groups, makes it a versatile building block for the synthesis of complex molecules. The presence of halogen atoms enhances lipophilicity and metabolic stability, while the amino and nitrile groups provide reactive handles for further chemical transformations. This intermediate is particularly valuable in the development of novel pharmaceuticals and agrochemicals, where precise control over molecular architecture is paramount for achieving desired biological activity.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via electrophilic chlorination of 4-amino-3-fluorobenzonitrile. The causality behind each procedural step is explained to provide a deeper understanding of the reaction mechanism and ensure reproducibility.

Reaction Scheme: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution reaction. The starting material, 4-amino-3-fluorobenzonitrile, possesses a benzene ring that is activated by the electron-donating amino group. This directs the incoming electrophile (in this case, a chloronium ion equivalent) to the ortho and para positions. The position ortho to the amino group and meta to the nitrile group is sterically accessible and electronically favored, leading to the desired product.

Materials and Equipment

Reagents and Chemicals

| Reagent/Chemical | CAS Number | Molecular Formula | Recommended Purity | Supplier Example |

| 4-Amino-3-fluorobenzonitrile | 63069-50-1 | C₇H₅FN₂ | >98% | Sigma-Aldrich, Combi-Blocks |

| N-Chlorosuccinimide (NCS) | 128-09-6 | C₄H₄ClNO₂ | >98% | Sigma-Aldrich, TCI |

| Acetonitrile (MeCN), Anhydrous | 75-05-8 | C₂H₃N | >99.8% | Fisher Scientific |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | VWR |

| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | VWR |

| Saturated Sodium Bicarbonate Solution | 144-55-8 (NaHCO₃) | NaHCO₃ | ~8% w/v in H₂O | Lab-prepared |

| Brine (Saturated NaCl Solution) | 7647-14-5 (NaCl) | NaCl | Saturated in H₂O | Lab-prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Laboratory Grade | Alfa Aesar |

| Silica Gel | 7631-86-9 | SiO₂ | 230-400 mesh | Sorbent Technologies |

Equipment

-

Round-bottom flasks (50 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser with inert gas inlet (e.g., Nitrogen or Argon)

-

Heating mantle with temperature controller

-

Thermometer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Analytical balance

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a ~10 mmol scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Part 1: Reaction Setup and Execution

-

Reactor Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-fluorobenzonitrile (1.36 g, 10.0 mmol, 1.0 eq.).

-

Dissolution: Add anhydrous acetonitrile (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.47 g, 11.0 mmol, 1.1 eq.) to the solution in one portion.

-

Causality Note: Using a slight excess (1.1 equivalents) of NCS ensures the complete consumption of the starting material. Acetonitrile is chosen as the solvent due to its ability to dissolve both the starting material and the reagent, and its suitable boiling point for the reaction.[1]

-

-

Heating and Reflux: Heat the reaction mixture to 80-85 °C using a heating mantle. Allow the reaction to stir under reflux.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

TLC System: 30% Ethyl Acetate in Hexanes.

-

Procedure: Every 30-60 minutes, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Compare the spot of the reaction mixture to a co-spotted lane of the starting material.

-

Completion Criteria: The reaction is considered complete when the starting material spot is no longer visible by UV light. The expected reaction time is typically 2-4 hours.

-

Part 2: Work-up and Isolation

-

Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

-

Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any acidic byproducts and remove the succinimide byproduct.

-

Brine (1 x 30 mL) to remove residual water and aid in layer separation.

-

Causality Note: The basic wash is crucial for removing succinimide, which is soluble in aqueous base, thereby simplifying the subsequent purification.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent, and wash the solid with a small amount of ethyl acetate.

-

Final Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product as a solid.

Part 3: Purification by Column Chromatography

-

Column Preparation: Prepare a silica gel column using a gradient solvent system of ethyl acetate in hexanes.

-

Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a solvent gradient, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product (Rf ≈ 0.4 in 30% EtOAc/Hexanes).

-

Product Isolation: Concentrate the pure fractions under reduced pressure to afford this compound as a solid (typically a white to light-yellow powder). Determine the final mass and calculate the yield. The expected yield is typically in the range of 80-95%.

Characterization and Validation

The identity and purity of the synthesized this compound (MW: 170.57 g/mol ) should be confirmed by spectroscopic methods.

| Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.8-8.0 (d, 1H, Ar-H), δ ~7.6-7.8 (d, 1H, Ar-H), δ ~6.5 (br s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Signals expected for 7 unique carbons, including the nitrile carbon (δ ~115-120 ppm) and aromatic carbons, with characteristic C-F and C-Cl couplings. |

| Mass Spectrometry (ESI-MS) | m/z calculated for C₇H₅ClFN₂ [M+H]⁺: 171.01. The spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio). |

| Infrared (IR) Spectroscopy | ν ~3400-3300 cm⁻¹ (N-H stretch), ν ~2230-2220 cm⁻¹ (C≡N stretch), ν ~1620 cm⁻¹ (N-H bend). |

Environment, Health, and Safety (EHS) Precautions

All personnel must adhere to strict safety protocols. Always consult the Safety Data Sheet (SDS) for each chemical before use.[2][3][4][5][6]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[3][5]

-

Engineering Controls: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.[3]

-

Chemical Hazards:

-

4-Amino-3-fluorobenzonitrile & Product: Harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory tract.[3][4]

-

N-Chlorosuccinimide (NCS): Corrosive. Causes severe skin burns and eye damage. It is also an oxidizing agent.

-

Acetonitrile & Ethyl Acetate: Flammable liquids and vapors. Harmful if inhaled or swallowed.

-

-

Spill & Waste Management: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. Dispose of all chemical waste according to institutional and local regulations. Do not discharge into drains.[2][6]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[3][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[3][5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3]

-

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of this compound.

Caption: Synthesis workflow from starting materials to final product.

References

Application Notes and Protocols: 4-Amino-3-chloro-5-fluorobenzonitrile as a Strategic Building Block in Modern Organic Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 4-Amino-3-chloro-5-fluorobenzonitrile. This trifunctional aromatic building block, characterized by its unique substitution pattern, offers a confluence of reactivity and structural features that are highly advantageous for the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. We will delve into the nuanced reactivity of its functional groups—the nucleophilic amino group, the versatile nitrile, and the strategically positioned halogen atoms—and provide detailed, field-proven protocols for its application in key synthetic transformations. The causality behind experimental choices, from reagent selection to reaction optimization, is elucidated to empower researchers to not only replicate but also adapt these methodologies for their specific synthetic targets.

Introduction: The Strategic Advantage of this compound

This compound is a substituted benzonitrile derivative that has emerged as a valuable intermediate in the synthesis of bioactive molecules.[1] Its molecular structure, featuring an amino group, a nitrile moiety, and two different halogen atoms on the aromatic ring, provides a rich platform for a diverse array of chemical transformations. The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring for certain reactions while the amino group offers a key site for nucleophilic chemistry.[2]

The strategic placement of the chloro and fluoro substituents is particularly noteworthy. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a common strategy in modern medicinal chemistry.[3][4] The differential reactivity of the C-Cl and C-F bonds can be exploited for selective cross-coupling reactions, allowing for a stepwise and controlled elaboration of the molecular scaffold. This guide will explore the synthetic utility of this building block in nucleophilic aromatic substitution (SNAr), transformations involving the amino and nitrile groups, and palladium-catalyzed cross-coupling reactions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis, ensuring identity, purity, and successful reaction monitoring.

| Property | Value | Source |

| CAS Number | 1147558-43-7 | [5][6][7] |

| Molecular Formula | C₇H₄ClFN₂ | [5] |

| Molecular Weight | 170.57 g/mol | [5] |

| Appearance | Off-white to yellow powder/solid | [8] (by analogy) |

| Melting Point | 102-105 °C (literature for 4-amino-3-chlorobenzonitrile) | [8] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine atom. The chemical shift of the amino protons will also be characteristic.

-

¹³C NMR: The carbon NMR will provide signals for each of the seven carbon atoms, with the chemical shifts of the carbons attached to the fluorine, chlorine, nitrile, and amino groups being particularly informative.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N (nitrile) stretch (around 2220-2260 cm⁻¹), and C-F and C-Cl stretching vibrations.[9]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.[9]

Key Synthetic Applications and Protocols

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

The presence of strong electron-withdrawing groups (EWG), such as the nitrile group, ortho and para to a halogen atom can activate the aromatic ring towards nucleophilic attack.[10] In this compound, the fluorine atom is generally more susceptible to SNAr than the chlorine atom due to the higher electronegativity of fluorine, which better stabilizes the intermediate Meisenheimer complex.[10]

Causality of Experimental Choices:

-

Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. The choice of nucleophile is dictated by the desired final product.

-

Base: A non-nucleophilic base, such as potassium carbonate or sodium hydride, is often required to deprotonate the nucleophile, increasing its reactivity.

-

Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.

-

Temperature: The reaction temperature is a critical parameter that needs to be optimized to achieve a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Synthesis of a Substituted 4-Amino-3-chloro-5-(arylamino)benzonitrile

This protocol describes a general procedure for the SNAr reaction of this compound with an aniline derivative.

Caption: Workflow for Nucleophilic Aromatic Substitution.

Step-by-Step Methodology:

-

To a stirred solution of this compound (1.0 eq) and the desired substituted aniline (1.1 eq) in anhydrous DMF (0.1 M), add potassium carbonate (2.0 eq).

-

Purge the reaction mixture with nitrogen or argon for 10-15 minutes.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Trustworthiness and Validation: The progress of the reaction should be monitored to ensure complete consumption of the starting material. The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to validate the success of the synthesis.

Transformations of the Amino Group

The primary amino group in this compound is a versatile functional handle for various transformations, including diazotization-substitution (Sandmeyer-type reactions), acylation, and alkylation.

3.2.1. Sandmeyer Reaction for Halogen Exchange

The Sandmeyer reaction allows for the conversion of the amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate. This is particularly useful for introducing bromine or iodine at the 4-position.

Experimental Protocol: Synthesis of 4-Bromo-3-chloro-5-fluorobenzonitrile

This protocol is adapted from a similar transformation.[11]

Caption: General workflow for a Sandmeyer reaction.

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in a mixture of a suitable acid (e.g., H₂SO₄ or HBr) and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

-

Cool the mixture, extract with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on the aromatic ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[12]

Causality of Experimental Choices:

-

Catalyst: A palladium catalyst, typically with a phosphine ligand (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), is essential for the catalytic cycle.

-

Ligand: The choice of ligand can significantly impact the efficiency of the reaction by influencing the stability and reactivity of the palladium complex.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid (in Suzuki coupling) or for the deprotonation step in other cross-coupling reactions.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used for Suzuki couplings, while anhydrous solvents are preferred for other cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[12]

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Purge the vessel with an inert gas (nitrogen or argon) and heat the mixture to reflux (80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the desired biaryl product.

Application in the Synthesis of Kinase Inhibitors

This compound and its derivatives are valuable precursors for the synthesis of protein kinase inhibitors, a significant class of anticancer drugs.[9][13][14] The aminobenzonitrile core can be elaborated into various heterocyclic scaffolds, such as quinolines and quinazolines, which are common pharmacophores in kinase inhibitors.[13][15]

Example: Conceptual Synthetic Route to a Quinoline-based Kinase Inhibitor Scaffold

The synthesis of a 4-aminoquinoline-3-carbonitrile scaffold, a key intermediate for Src kinase inhibitors like bosutinib, can be conceptually approached using a derivative of this compound.[13] The general strategy involves the construction of the quinoline ring system followed by functionalization.

Conclusion

This compound is a highly versatile and strategically valuable building block in modern organic synthesis. Its unique combination of functional groups allows for a wide range of selective transformations, making it an ideal starting material for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel therapeutics and other advanced materials.

References

- 1. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. This compound | 1147558-43-7 [m.chemicalbook.com]

- 8. 4-アミノ-3-クロロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. Page loading... [guidechem.com]

- 12. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6 | Benchchem [benchchem.com]

- 13. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-3-chloro-5-fluorobenzonitrile

Introduction: The Strategic Importance of 4-Amino-3-chloro-5-fluorobenzonitrile

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring an aniline amine, a nitrile group, and two distinct halogen atoms (chlorine and fluorine), offers a rich platform for molecular diversification. The electron-withdrawing nature of the nitrile and fluorine substituents, combined with the directing effects of the amino group, presents both challenges and opportunities for selective chemical modifications. Palladium-catalyzed cross-coupling reactions are paramount in harnessing the synthetic potential of this scaffold, enabling the precise installation of a wide array of substituents to construct complex molecular architectures for novel therapeutics and functional materials.[1] This guide provides detailed protocols and expert insights into the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this versatile substrate.

Challenges and Considerations in Cross-Coupling Reactions

The primary challenge in palladium-catalyzed cross-coupling reactions with this compound lies in the selective activation of the C-Cl bond. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the oxidative addition step of the catalytic cycle.[2][3][4] The presence of both chloro and fluoro substituents necessitates careful selection of the catalyst system to achieve selective C-Cl bond cleavage over C-F bond activation. Furthermore, the amino group can potentially coordinate to the palladium center, influencing the catalytic activity. The protocols outlined herein are designed to address these challenges by employing state-of-the-art catalyst systems and optimized reaction conditions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5][6] In the context of this compound, this reaction allows for the introduction of a diverse range of aryl, heteroaryl, and vinyl substituents, paving the way for the synthesis of novel biaryl compounds.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] For an unactivated aryl chloride like our substrate, the oxidative addition is typically the rate-limiting step.[3] To overcome this hurdle, the use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, is crucial.[3][7][8] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species that readily undergoes oxidative addition.

Figure 1: General Catalytic Cycle for Suzuki-Miyaura Coupling.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific boronic acid partners.

Materials and Reagents:

| Reagent | Grade | Supplier | Purpose |

| This compound | ≥98% | Commercially Available | Starting Material |

| Arylboronic Acid | ≥97% | Commercially Available | Coupling Partner |

| Pd₂(dba)₃ | Catalyst Grade | Commercially Available | Palladium Precursor |

| SPhos | Ligand Grade | Commercially Available | Ligand |

| K₃PO₄ (finely ground) | Anhydrous, ≥98% | Commercially Available | Base |

| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent |

| Water | Degassed, HPLC Grade | In-house | Co-solvent |

| Ethyl Acetate | ACS Grade | Commercially Available | Extraction Solvent |

| Brine | Saturated NaCl(aq) | In-house | Washing Agent |

| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Commercially Available | Drying Agent |

| Silica Gel | 230-400 mesh | Commercially Available | For Column Chromatography |

Experimental Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

-

Catalyst Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material (typically 8-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines.[9][10][11][12] Applying this reaction to this compound allows for the introduction of various primary and secondary amines, leading to novel diamine structures.

Mechanism and Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[9][10] The key steps are oxidative addition of the aryl chloride, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the C-N coupled product.[9] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is critical for the deprotonation step. The use of sterically hindered, electron-rich phosphine ligands is again essential for promoting the challenging oxidative addition of the aryl chloride.[13]

Figure 3: General Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Protocol for Buchwald-Hartwig Amination

Materials and Reagents:

| Reagent | Grade | Supplier | Purpose |

| This compound | ≥98% | Commercially Available | Starting Material |

| Primary or Secondary Amine | ≥98% | Commercially Available | Coupling Partner |

| Pd(OAc)₂ | Catalyst Grade | Commercially Available | Palladium Precursor |

| RuPhos | Ligand Grade | Commercially Available | Ligand |

| NaOtBu | ≥97% | Commercially Available | Base |

| Toluene | Anhydrous | Commercially Available | Solvent |

| Diethyl Ether | ACS Grade | Commercially Available | Extraction Solvent |

| Saturated NH₄Cl(aq) | In-house | In-house | Quenching Agent |

| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Commercially Available | Drying Agent |

| Silica Gel | 230-400 mesh | Commercially Available | For Column Chromatography |

Experimental Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add NaOtBu (1.4-2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen.

-

Reagent Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (1-2 mol%), RuPhos (2-4 mol%), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

-

Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful and direct method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes onto the aromatic core of this compound.[14] This reaction is invaluable for the synthesis of precursors to a variety of heterocyclic systems and for creating rigid molecular linkers.

Mechanism and Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[14] The catalytic cycle includes the oxidative addition of the aryl chloride to the Pd(0) center, followed by a transmetalation step involving a copper(I) acetylide species, which is formed in situ from the terminal alkyne, the copper(I) salt, and a base. Reductive elimination then yields the arylalkyne product. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper catalysis.[15][16][17] Microwave-assisted Sonogashira couplings can significantly accelerate the reaction with unreactive aryl chlorides.[15][18][19]

Figure 4: Dual Catalytic Cycles in Sonogashira Coupling.

Detailed Protocol for Sonogashira Coupling (Microwave-Assisted)

Materials and Reagents:

| Reagent | Grade | Supplier | Purpose |

| This compound | ≥98% | Commercially Available | Starting Material |

| Terminal Alkyne | ≥97% | Commercially Available | Coupling Partner |

| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | Palladium Catalyst |

| CuI | ≥98% | Commercially Available | Co-catalyst |

| Triethylamine (Et₃N) | Anhydrous, ≥99% | Commercially Available | Base and Solvent |

| Toluene | Anhydrous | Commercially Available | Co-solvent |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction Solvent |

| Saturated NH₄Cl(aq) | In-house | In-house | Quenching Agent |

| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Commercially Available | Drying Agent |

| Silica Gel | 230-400 mesh | Commercially Available | For Column Chromatography |

Experimental Procedure:

-

Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).

-

Reagent Addition: Add anhydrous toluene and triethylamine (as a solvent and base). Add the terminal alkyne (1.2-2.0 equiv.).

-

Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

-

Microwave Irradiation: Place the vial in a microwave reactor and heat to 120-150 °C for 30-90 minutes.

-

Workup: Cool the reaction mixture to room temperature. Filter through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound detailed in these application notes provide robust and versatile methodologies for the synthesis of a wide array of novel chemical entities. The successful application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings hinges on the careful selection of a suitable palladium catalyst, ligand, base, and reaction conditions to overcome the inherent low reactivity of the C-Cl bond. These protocols serve as a comprehensive guide for researchers and scientists, enabling the efficient and strategic derivatization of this valuable building block in the pursuit of new pharmaceuticals and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. research.rug.nl [research.rug.nl]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ g ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25416K [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

The Strategic Synthesis of Potent Kinase Inhibitors from 4-Amino-3-chloro-5-fluorobenzonitrile: Application Notes and Protocols

Introduction: The Versatility of a Halogenated Building Block in Kinase Inhibitor Discovery

Kinases are a pivotal class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[2] A key strategy in the design of these inhibitors is the identification of versatile chemical scaffolds that can be readily modified to achieve high potency and selectivity.

4-Amino-3-chloro-5-fluorobenzonitrile is a highly valuable and strategic starting material in the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring an aniline amine, a nitrile group, and strategically placed halogen atoms (chlorine and fluorine), offers a rich platform for synthetic elaboration. The amino group serves as a key nucleophile for building heterocyclic cores, while the nitrile group can be a precursor to other functionalities or a key interaction point with the target kinase.[3] The fluorine and chlorine atoms can enhance metabolic stability, binding affinity, and overall drug-like properties of the final compound.[4]

This technical guide provides a comprehensive overview of the synthetic utility of this compound in the construction of a representative quinazoline-based kinase inhibitor, a scaffold found in numerous FDA-approved drugs that target kinases such as the Epidermal Growth Factor Receptor (EGFR).[5][6] The protocols herein are designed to be robust and adaptable, providing researchers in drug discovery and medicinal chemistry with a solid foundation for the synthesis of novel kinase inhibitors.

Synthetic Strategy Overview: From Starting Material to a Quinazoline-Based Kinase Inhibitor

The overall synthetic strategy involves a two-step process to construct the core quinazoline scaffold, followed by a final functionalization step to introduce a side chain that can enhance target engagement and selectivity. The general workflow is depicted below.

Caption: Overall synthetic workflow for the preparation of a quinazoline-based kinase inhibitor.

PART 1: Synthesis of the Quinazoline Core

Step 1: Formamidation of this compound

Rationale: The initial step involves the formamidation of the aniline amine of the starting material. This reaction introduces a formyl group, which is a necessary precursor for the subsequent cyclization to form the quinazoline ring. Refluxing in formic acid is a common and effective method for this transformation.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Add an excess of formic acid (e.g., 10-15 equivalents or as the solvent).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into ice-water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(2-chloro-4-cyano-6-fluorophenyl)formamide.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |

| This compound | 170.57 | 1.0 | - |

| N-(2-Chloro-4-cyano-6-fluorophenyl)formamide | 198.58 | - | (based on starting material) |

Step 2: Cyclization to form 6-Chloro-8-fluoroquinazolin-4-amine

Rationale: The second step is a high-temperature cyclization reaction using formamide. In this key step, the formylated intermediate undergoes an intramolecular cyclization to form the desired quinazoline ring system. Formamide serves as both a reactant and a solvent in this transformation.[7]

Experimental Protocol:

-

In a high-temperature reaction vessel, combine N-(2-chloro-4-cyano-6-fluorophenyl)formamide (1.0 eq) and an excess of formamide.

-

Heat the mixture to a high temperature (typically 180-200 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the cooled mixture to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain 6-chloro-8-fluoroquinazolin-4-amine.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |

| N-(2-Chloro-4-cyano-6-fluorophenyl)formamide | 198.58 | 1.0 | - |

| 6-Chloro-8-fluoroquinazolin-4-amine | 197.59 | - | (based on starting material) |

PART 2: Final Functionalization to a Kinase Inhibitor

Step 3: Nucleophilic Aromatic Substitution (SNAr) to Yield the Final Product

Rationale: The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The 4-amino group of the quinazoline core displaces a leaving group on a suitable coupling partner, typically a substituted aniline, to form the final kinase inhibitor. The choice of the substituted aniline is crucial for determining the inhibitor's potency and selectivity against the target kinase.[8] For this representative protocol, we will use a generic substituted aniline.

Experimental Protocol:

-

To a sealed reaction vial, add 6-chloro-8-fluoroquinazolin-4-amine (1.0 eq) and the desired substituted aniline (1.1 eq).

-

Add a suitable solvent, such as 2-propanol or N,N-dimethylformamide (DMF).

-

Add a catalytic amount of a suitable acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 6-Chloro-8-fluoroquinazolin-4-amine | 197.59 | 1.0 |

| Substituted Aniline | Varies | 1.1 |

| Final Kinase Inhibitor | Varies | - |

Characterization Data (Representative)

The following table provides representative characterization data for the intermediates and a hypothetical final product. Actual data should be determined experimentally.

| Compound | Appearance | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |

| N-(2-Chloro-4-cyano-6-fluorophenyl)formamide | White to off-white solid | Signals for aromatic protons and formyl proton | Signals for aromatic carbons, nitrile carbon, and formyl carbon | [M+H]⁺ |

| 6-Chloro-8-fluoroquinazolin-4-amine | Pale yellow solid | Signals for quinazoline ring protons and amine protons | Signals for quinazoline ring carbons | [M+H]⁺ |

| Final Kinase Inhibitor | Varies | Signals for quinazoline and aniline moieties | Signals for quinazoline and aniline moieties | [M+H]⁺ |

Target Kinase Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling

Many quinazoline-based inhibitors target the EGFR signaling pathway, which is frequently dysregulated in various cancers.[9][10] The synthesized inhibitor is designed to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation.

Caption: A simplified representation of the EGFR signaling pathway and the point of inhibition.

Conclusion and Future Perspectives

This guide has detailed a robust and adaptable synthetic route for the preparation of potent kinase inhibitors from the versatile starting material, this compound. The strategic incorporation of this building block allows for the efficient construction of the clinically relevant quinazoline scaffold. The provided protocols serve as a foundation for researchers to synthesize and explore novel chemical matter in the pursuit of next-generation targeted therapies. Further optimization of the final SNAr coupling step with a diverse library of substituted anilines can lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Discovery of pyrimidine benzimidazoles as Src-family selective Lck inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digibug.ugr.es [digibug.ugr.es]

- 7. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Novel Fluoroquinolone Antibacterial Agents Utilizing 4-Amino-3-chloro-5-fluorobenzonitrile

Abstract